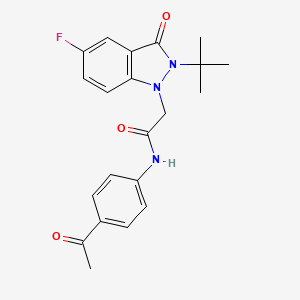
N-(4-acetylphenyl)-2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetylphenyl)-2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
With a molecular weight of approximately 417.47 g/mol. The structural details indicate the presence of an indazole moiety, which is often associated with diverse biological activities.
Research indicates that compounds similar to this compound may exert their effects through various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Anti-inflammatory Effects : Some derivatives display anti-inflammatory properties by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent studies:
These results indicate that the compound has promising potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated using assays that measure cytokine levels and COX enzyme inhibition:
The data suggest that it may serve as a lead compound for developing anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indazole ring and substituents on the phenyl ring significantly influence biological activity. For instance:
- Fluorine Substitution : The presence of fluorine at the 5-position of the indazole enhances anticancer potency.
- Acetyl Group : The acetyl group at the para position on the phenyl ring appears crucial for maintaining bioactivity.
Case Studies
Several case studies have explored the therapeutic applications of compounds structurally related to this compound:
- Study on Lung Cancer Cells : A study demonstrated that this compound induced apoptosis in A549 cells through mitochondrial pathways, with significant changes in Bcl-2 family proteins.
- Inflammatory Disease Models : In animal models of inflammation, derivatives showed reduced edema and lower levels of pro-inflammatory cytokines compared to control groups.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-13(26)14-5-8-16(9-6-14)23-19(27)12-24-18-10-7-15(22)11-17(18)20(28)25(24)21(2,3)4/h5-11H,12H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMAFHBDKJDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C(=O)N2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














